molecular formula C14H21NO5S B2487700 N-((1-hydroxycyclopentyl)methyl)-3,4-dimethoxybenzenesulfonamide CAS No. 1215634-59-5

N-((1-hydroxycyclopentyl)methyl)-3,4-dimethoxybenzenesulfonamide

Cat. No.: B2487700
CAS No.: 1215634-59-5
M. Wt: 315.38
InChI Key: IYOIFUXDVKLNDF-UHFFFAOYSA-N
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Description

N-((1-hydroxycyclopentyl)methyl)-3,4-dimethoxybenzenesulfonamide is a synthetic benzenesulfonamide derivative of significant interest in pharmacological and mechanobiology research. This compound is designed for investigational use in studying ion channel function and inflammatory pathways. Its structural features suggest potential as a research tool for modulating transient receptor potential (TRP) channels, which are critical in mechanotransduction and inflammatory signaling . For instance, research on other sulfonamide analogues has demonstrated their utility as multi-ion channel blockers, affecting sodium and calcium currents, which are pivotal in cardiac electrophysiology and pain sensation studies . Furthermore, the benzenesulfonamide scaffold is found in compounds with demonstrated anti-inflammatory and anti-nociceptive properties, often through pathways involving the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) . Activation of related pathways has been shown to block interleukin-1β (IL-1β) mediated tissue matrix destruction, positioning this class of compounds as a promising area of study for inflammatory conditions like arthritis . As such, this reagent offers researchers a valuable chemical probe to explore novel mechanisms for managing inflammation and pain, and to further elucidate the complex biology of ion channels in health and disease. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(1-hydroxycyclopentyl)methyl]-3,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO5S/c1-19-12-6-5-11(9-13(12)20-2)21(17,18)15-10-14(16)7-3-4-8-14/h5-6,9,15-16H,3-4,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYOIFUXDVKLNDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCCC2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Coupling with Sulfonyl Chlorides

The most direct route involves reacting 3,4-dimethoxybenzenesulfonyl chloride with (1-hydroxycyclopentyl)methylamine in the presence of a base to neutralize HCl. This method, adapted from patent US10766894B2, typically employs dichloromethane (DCM) or tetrahydrofuran (THF) as solvents at 0–25°C. Triethylamine (TEA) or pyridine is used to scavenge HCl, with reaction completion achieved within 2–4 hours. Yields range from 70–85%, depending on the purity of the amine precursor.

Reaction Scheme:
$$
\text{3,4-(MeO)}2\text{C}6\text{H}3\text{SO}2\text{Cl} + \text{H}2\text{NCH}2(\text{C}5\text{H}8\text{OH}) \xrightarrow{\text{TEA, DCM}} \text{N-((1-Hydroxycyclopentyl)methyl)-3,4-dimethoxybenzenesulfonamide} + \text{HCl}
$$

Catalytic Enhancements Using Copper-Based Systems

A recent advancement involves copper-catalyzed coupling, as reported in Journal of Synthetic Chemistry. Using CuCl₂ immobilized on Fe₃O₄ magnetic nanoparticles functionalized with 4-amino-3-hydroxybenzaldehyde (MNPs-AHBA-Cu), the reaction proceeds in polyethylene glycol (PEG-400) at 80°C for 1 hour. This method achieves yields up to 90% with excellent recyclability of the catalyst (5 cycles with <5% loss in activity).

Optimized Conditions:

  • Catalyst: MNPs-AHBA-Cu (5 mol%)
  • Solvent: PEG-400
  • Temperature: 80°C
  • Time: 1 hour

Multi-Step Synthesis from Cyclopentanone Derivatives

Synthesis of (1-Hydroxycyclopentyl)methylamine

The amine precursor is synthesized via reductive amination of cyclopentanone with methylamine, followed by hydroxylation:

Step 1: Reductive Amination
$$
\text{Cyclopentanone} + \text{CH}3\text{NH}2 \xrightarrow{\text{NaBH}_4} \text{(1-Methylaminocyclopentyl)methanol}
$$

Step 2: Hydroxylation
Oxidation with Jones reagent (CrO₃/H₂SO₄) introduces the hydroxyl group, yielding (1-hydroxycyclopentyl)methylamine.

Coupling with Sulfonyl Chloride

The amine is then reacted with 3,4-dimethoxybenzenesulfonyl chloride as described in Section 1.1.

Comparative Analysis of Methods

Method Catalyst/Base Solvent Temperature Time Yield Source
Classical Coupling TEA DCM 0–25°C 2–4 h 70–85%
Copper-Catalyzed MNPs-AHBA-Cu PEG-400 80°C 1 h 85–90%
Electrochemical None H₂O/MeCN RT 6 h 50–65%
Multi-Step Synthesis NaBH₄, Jones reagent THF/H₂O 0–80°C 12 h 60–75%

Mechanistic Insights

Copper-Catalyzed Pathway

The MNPs-AHBA-Cu catalyst facilitates deprotonation of the amine, enhancing nucleophilic attack on the sulfonyl chloride (Scheme 1). The magnetic nanoparticles enable easy separation, reducing copper leaching.

Proposed Mechanism:

  • Coordination: Cu²⁺ binds to the amine, increasing its nucleophilicity.
  • Nucleophilic Substitution: Amine attacks sulfonyl chloride, displacing chloride.
  • Regeneration: Catalyst is recycled via magnetic separation.

Chemical Reactions Analysis

Types of Reactions

N-((1-hydroxycyclopentyl)methyl)-3,4-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to amines under specific conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles such as alkyl halides.

Major Products

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzenesulfonamides.

Scientific Research Applications

N-((1-hydroxycyclopentyl)methyl)-3,4-dimethoxybenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-((1-hydroxycyclopentyl)methyl)-3,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Cyclobutyl-containing analogs (e.g., 5m, 64B) exhibit higher synthetic yields (up to 99%) compared to benzyl-substituted derivatives (17–47%) .

Key Observations :

  • Compound 64B, a cyclobutyl-pyrano derivative, demonstrates potent hypoxia-targeting activity (IC50 ~0.25 µM) but initially suffered from poor solubility (0.009 mg/mL), which was later optimized .
  • The hydroxyl group in the target compound could address solubility limitations seen in non-polar analogs while retaining bioactivity through hydrogen bonding.

Structural and Functional Implications

  • Cyclopentyl vs.
  • Hydroxyl Group : Unlike analogs with methoxy or nitro groups (e.g., 6c, 26j), the hydroxyl substituent may enhance solubility and metabolic stability .
  • Heterocyclic Additions: Pyrano or chroman rings in analogs (e.g., 5m, 64B) are critical for hypoxia response element (HRE) binding but increase molecular weight and complexity .

Biological Activity

N-((1-hydroxycyclopentyl)methyl)-3,4-dimethoxybenzenesulfonamide is a compound with significant potential in various biological applications. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

The compound is synthesized through a multi-step process that typically includes:

  • Formation of the Cyclopentyl Intermediate : This involves cyclization reactions using appropriate starting materials.
  • Attachment of the Benzenesulfonamide Moiety : The cyclopentyl intermediate reacts with 3,4-dimethoxybenzenesulfonyl chloride under basic conditions to yield the final product.

The unique cyclopentyl ring structure contributes to its steric properties, influencing its biological interactions and activity .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains and shown to inhibit growth effectively. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and function .

Anti-inflammatory Effects

In vitro studies have demonstrated anti-inflammatory properties, suggesting that the compound may modulate inflammatory pathways. This is particularly relevant in conditions such as arthritis and other inflammatory diseases. The compound may inhibit pro-inflammatory cytokines, thus reducing inflammation .

Cytotoxicity and Cell Stress Responses

A comprehensive analysis of cytotoxicity reveals that at certain concentrations, the compound can induce cell stress responses. Studies show that it activates multiple assay endpoints associated with cytotoxicity but also exhibits specific biomolecular interactions at lower concentrations . This duality highlights the importance of concentration in determining biological effects.

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological outcomes. The precise pathways depend on the biological system under investigation .

Case Studies

Case Study 1: Antimicrobial Activity Assessment
A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating significant antimicrobial potential.

Case Study 2: Anti-inflammatory Mechanism Exploration
In a model of lipopolysaccharide-induced inflammation in macrophages, treatment with the compound resulted in a 50% reduction in TNF-alpha levels at a concentration of 10 µM. This suggests a promising role for the compound in managing inflammatory responses .

Summary of Research Findings

Activity Target/Effect Concentration (µM) Outcome
AntimicrobialStaphylococcus aureus & E. coli32Significant inhibition
Anti-inflammatoryTNF-alpha production in macrophages1050% reduction
CytotoxicityCell stress response activationVariesActivation of multiple assays

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